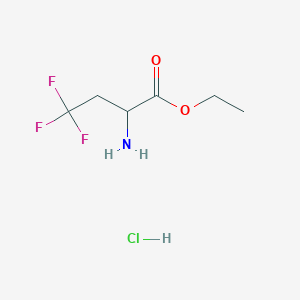

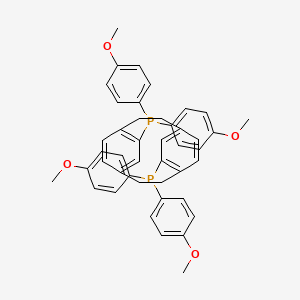

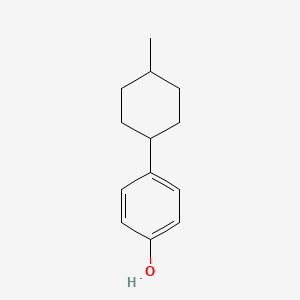

![molecular formula C33H28O8 B3178125 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde CAS No. 381670-43-5](/img/structure/B3178125.png)

4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde

Übersicht

Beschreibung

“4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde” is a chemical compound with the molecular formula C33H28O8 and a molecular weight of 552.57 . It is used as a monomer to synthesize COF materials .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H28O8. It has a molecular weight of 552.57062 . The exact mass is 552.17841785g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 552.57 and a molecular formula of C33H28O8 . It has a topological polar surface area of 105Ų . The compound should be stored at 2-8℃ .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Sane et al. (2013) discuss the synthesis of new initiators for polymerization, including one derived from 4,4′-bis(4-hydroxyphenyl) pentanoic acid, a compound related to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde. These initiators were used for ring opening polymerization of ε-caprolactone and atom transfer radical polymerization of methyl methacrylate, leading to the production of well-defined polymers with functional aldehyde and allyloxy groups (Sane et al., 2013).

Synthesis of Conductive Polymers

Hafeez et al. (2019) synthesized bis-aldehyde monomers, including derivatives of 4-(4′-formyl-phenoxy)benzaldehyde, and polymerized them with diamines to produce poly(azomethine)s. These polymers demonstrated significant electrical conductivity, indicating potential applications in electronic materials (Hafeez et al., 2019).

Application in Gel Materials and Catalysis

Xin et al. (2021) developed an imine gel using 4-{2,2-bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde and 3,3'-dihydroxybenzidine. The gel was converted into a stable benzoxazole-linked gel, which showed excellent chemical stability and potential applications in adsorption and catalysis, particularly for Pd(II) adsorption and the catalytic reduction of hexavalent chromium Cr(VI) (Xin et al., 2021).

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) investigated the biodegradation of Bisphenol A, a compound structurally similar to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde, using a laccase enzyme in a non-aqueous system. This study highlights the potential of related compounds in environmental bioremediation, particularly in the degradation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

Structural Studies and Photophysical Properties

Hao et al. (2005) synthesized calix[4]arene derivatives with benzaldehyde moieties, structurally related to 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde. They studied their photophysical properties with terbium(III) ions, providing insights into the potential use of similar compounds in photophysical applications (Hao et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[3-(4-formylphenoxy)-2,2-bis[(4-formylphenoxy)methyl]propoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O8/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-20H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMQOOPBNYVGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(COC2=CC=C(C=C2)C=O)(COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

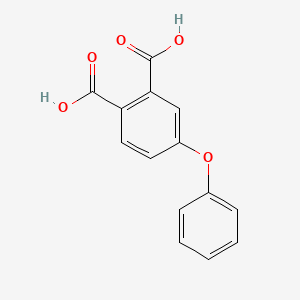

![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)

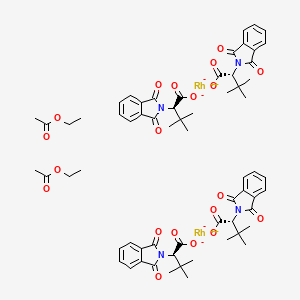

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)

![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)